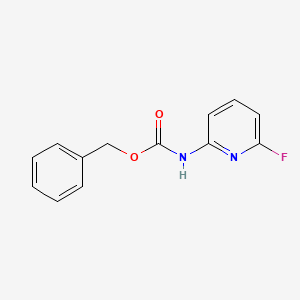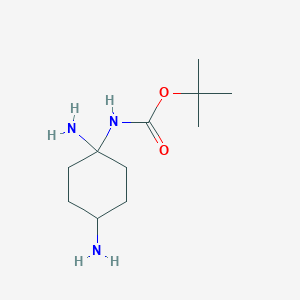
1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a 3-methylphenyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 4-chlorophenyl and 3-methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
- (3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring and carboxamide group differentiate it from other similar compounds, making it a valuable subject for research.
Propriétés
Formule moléculaire |
C18H17ClN2O2 |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-3-2-4-15(9-12)20-18(23)13-10-17(22)21(11-13)16-7-5-14(19)6-8-16/h2-9,13H,10-11H2,1H3,(H,20,23) |
Clé InChI |
FNFFJGGTAGFRPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)

![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)


![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B15148507.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)
![2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B15148517.png)
![4,5,6,7-tetraphenyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione](/img/structure/B15148527.png)
